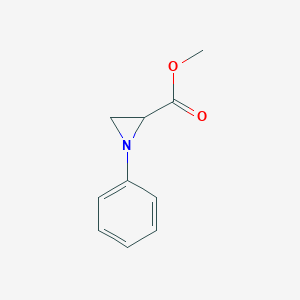
(R)-Methyl 1-phenylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 1-phenylaziridine-2-carboxylate is a chiral aziridine derivative, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-phenylglycine methyl ester with a suitable aziridination reagent under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Methyl 1-phenylaziridine-2-carboxylate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-phenylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.
Scientific Research Applications
®-Methyl 1-phenylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-phenylaziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 1-phenylaziridine-2-carboxylate: The enantiomer of the compound, which may have different biological activities.
1-Phenylaziridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.
N-Phenylaziridine: A simpler aziridine derivative without the carboxylate group.
Uniqueness
®-Methyl 1-phenylaziridine-2-carboxylate is unique due to its chiral nature and the presence of both an aziridine ring and a carboxylate group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.
Properties
CAS No. |
4916-14-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 1-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-7-11(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
DDPHDRQDLJDMKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















